molecular formula C22H20ClN3O5 B6549763 N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,5-dimethoxybenzohydrazide CAS No. 1040665-44-8

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,5-dimethoxybenzohydrazide

Cat. No.: B6549763
CAS No.: 1040665-44-8
M. Wt: 441.9 g/mol
InChI Key: HZMDNUJXEKQIAX-UHFFFAOYSA-N
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Description

The compound N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,5-dimethoxybenzohydrazide features a 1,6-dihydropyridine core substituted at position 1 with a 4-chlorobenzyl group and at position 6 with a ketone. The pyridine ring is further functionalized at position 3 with a carbonyl group linked to a 3,5-dimethoxy-substituted benzohydrazide moiety.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(3,5-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c1-30-18-9-16(10-19(11-18)31-2)22(29)25-24-21(28)15-5-8-20(27)26(13-15)12-14-3-6-17(23)7-4-14/h3-11,13H,12H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMDNUJXEKQIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridinecarboxamide Derivatives

5-Chloro-N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 478048-19-0) shares a 1,6-dihydropyridine core but differs in substituents:

  • Substituents : Three chlorine atoms (positions 3,4-dichlorobenzyl and 5-chloro) and a carboxamide group instead of a benzohydrazide.
  • Synthesis : Likely involves condensation of chlorinated benzylamines with pyridinecarboxylic acid derivatives, a pathway distinct from hydrazide formation .
Property Target Compound 5-Chloro-N-(4-chlorophenyl)-...
Core Structure 1,6-Dihydropyridine 1,6-Dihydropyridine
Position 1 Substituent 4-Chlorobenzyl 3,4-Dichlorobenzyl
Position 3 Functional Group Benzohydrazide (3,5-dimethoxy) Carboxamide
Halogenation 4-Chlorophenyl 3,4-Dichlorobenzyl + 5-chloro

Pyridazine-Based Analogues

N′-[(E)-(2-Chlorophenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide replaces the pyridine core with pyridazine:

  • Core Heterocycle : Pyridazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen). This alters electron distribution and hydrogen-bonding capacity.
  • Substituent Position: 2-Chlorophenyl vs.
  • Functional Group : Both feature carbohydrazide linkages, suggesting similar reactivity in forming coordination complexes or supramolecular assemblies .

Hydrazide-Containing Derivatives

Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () highlight the versatility of hydrazides in heterocyclic synthesis:

  • Structural Complexity : A fused imidazo-pyridine system with ester and nitrophenyl groups contrasts with the simpler dihydropyridine scaffold of the target compound.
  • Spectral Data : Techniques such as $ ^1H $-NMR and HRMS (used for ’s compound) are critical for verifying hydrazide-containing structures, applicable to the target compound’s characterization .

Key Structural and Functional Insights

  • Hydrazide vs.
  • Substituent Effects : 4-Chlorophenyl vs. 2-chlorophenyl or dichlorobenzyl groups influence electronic and steric profiles, impacting receptor binding or solubility.
  • Heterocycle Choice : Pyridine cores (target compound) vs. pyridazine or imidazo-pyridine systems () modulate aromaticity and dipole moments, affecting intermolecular interactions.

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